(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Overview
Description
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis .
Mode of Action
The (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, as a tert-butyloxycarbonyl-protected amino acid, is used in the synthesis of dipeptides . The tert-butyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis due to the amino acid’s multiple reactive groups .
Biochemical Pathways
It’s known that this compound is used in peptide synthesis , which is a crucial process in the production of proteins and other biological molecules.
Result of Action
The result of the action of this compound is the successful synthesis of dipeptides . The compound’s tert-butyloxycarbonyl group protects the amino acid during synthesis, allowing for the formation of dipeptides without unwanted side reactions .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis . These ionic liquids are miscible in certain solvents and partially miscible in water, but immiscible in others . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent used and the temperature of the environment.
Biochemical Analysis
Biochemical Properties
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butoxycarbonyl group serves as a protective moiety, preventing unwanted reactions during synthesis. This compound is often used in the synthesis of dipeptides, where it interacts with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation . The interactions between this compound and these biomolecules are crucial for the successful synthesis of complex peptides and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the tert-butoxycarbonyl group can protect amino acids during peptide synthesis, ensuring that the desired peptide sequence is obtained without interference from other cellular processes . This protection is essential for maintaining the integrity of the synthesized peptides and their subsequent biological activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tert-butoxycarbonyl group is known to undergo deprotection under acidic conditions, leading to the formation of the free amino acid . This deprotection process is facilitated by the resonance stabilization of the carbonyl oxygen, which allows for the cleavage of the tert-butyl group. The resulting free amino acid can then participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, the tert-butoxycarbonyl group may undergo deprotection, leading to the formation of the free amino acid. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical reactions.
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGITYLFOIAYYJU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273567-44-4 | |
Record name | (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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